

DeepPep Workflow: Application Notes and Protocols for Proteomics Experiments

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Compound of Interest

Compound Name: *Depep*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing the DeepPep workflow for a typical proteomics experiment, from sample preparation to protein inference. The protocols outlined below are intended to offer a comprehensive methodology for researchers, scientists, and drug development professionals.

Introduction to DeepPep

DeepPep is a deep convolutional neural network framework designed for protein inference from peptide profiles generated during a proteomics experiment.^{[1][2]} Protein inference is a critical step in proteomics that involves identifying the set of proteins present in a sample based on the detected peptides.^{[3][4]} DeepPep leverages the sequence information of peptides and their corresponding proteins to accurately predict the protein composition of a complex biological sample.^{[1][2]} It takes as input a list of identified peptides and their probabilities, along with a protein sequence database, and outputs a scored list of inferred proteins.^[1]

Experimental Workflow Overview

A typical proteomics experiment incorporating the DeepPep workflow involves several key stages, from sample preparation to data analysis. The overall process is depicted in the workflow diagram below.



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Figure 1: A high-level overview of the DeepPep proteomics workflow.

Experimental Protocols

Sample Preparation and Protein Digestion

This protocol provides a general guideline for the preparation of protein samples from cell culture for mass spectrometry analysis.

Materials:

- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate
- Formic acid
- Acetonitrile
- Desalting column (e.g., C18 spin column)

Procedure:

- Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes, with intermittent vortexing.

- **Protein Quantification:** Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- **Reduction and Alkylation:**
 - To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.
 - Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
- **Protein Precipitation:** Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C overnight. Centrifuge to pellet the protein and discard the supernatant.
- **Tryptic Digestion:**
 - Resuspend the protein pellet in 50 mM ammonium bicarbonate.
 - Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
- **Digestion Quenching:** Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Desalting and LC-MS/MS Analysis

Procedure:

- **Peptide Desalting:** Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. Elute the peptides in a solution of 50% acetonitrile and 0.1% formic acid.
- **LC-MS/MS Analysis:**
 - Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid.
 - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a suitable system (e.g., an Orbitrap mass spectrometer coupled with a nano-LC system).

- The LC gradient and MS acquisition parameters should be optimized for the specific instrument and sample complexity. A typical gradient involves a 60-120 minute separation using a C18 column.

DeepPep Data Analysis Protocol

This protocol outlines the steps to perform protein inference using the DeepPep software.

Prerequisites:

- DeepPep software installed (available from the [--INVALID-LINK--](#)).
- A peptide identification file from a database search engine (e.g., X!Tandem, Mascot).
- A protein sequence database in FASTA format (e.g., from UniProt).

Procedure:

- Peptide Probability Assignment: Process the output from the database search engine using a tool like PeptideProphet to assign probabilities to each peptide-spectrum match (PSM).
- Prepare DeepPep Input Files:
 - identification.tsv: Create a tab-separated file with three columns:
 1. Peptide sequence
 2. Protein name
 3. Peptide identification probability
 - db.fasta: This is the reference protein database used for the initial database search.
- Run DeepPep:
 - Open a terminal and navigate to the DeepPep directory.
 - Execute the following command:

Where is the path to the directory containing your identification.tsv and db.fasta files.

- Interpret Output:
 - DeepPep will generate a file named pred.csv. This file contains the list of inferred proteins and their corresponding prediction probabilities.

Quantitative Data and Performance

DeepPep's performance has been benchmarked against several other protein inference algorithms on various datasets.[2] The following tables summarize the performance metrics, providing a basis for comparison.

Table 1: Performance Comparison (AUC - Area Under the ROC Curve)

Dataset	DeepPep	Fido	ProteinLasso	MSBayesPro	ProteinProphet
18 Mixtures	0.94	0.93	0.92	0.91	0.90
Sigma49	0.88	0.89	0.87	0.85	0.86
UPS2	0.85	0.86	0.84	0.82	0.83
Yeast	0.78	0.79	0.77	0.75	0.76
DME	0.65	0.68	0.64	0.62	0.63
HumanMD	0.75	0.76	0.73	0.71	0.72
HumanEKC	0.82	0.80	0.79	0.78	0.79
Average	0.81	0.82	0.80	0.78	0.78

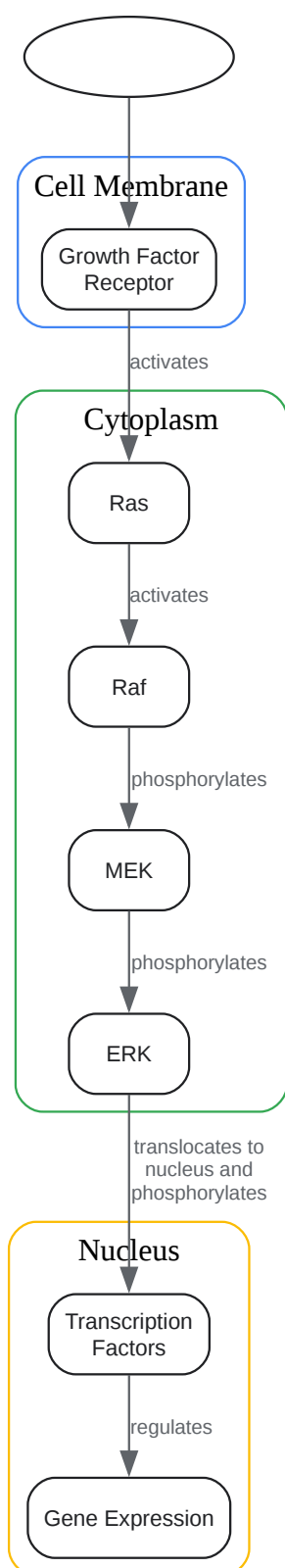
Table 2: Performance Comparison (AUPR - Area Under the Precision-Recall Curve)

Dataset	DeepPep	Fido	ProteinLasso	MSBayesPro	ProteinProphet
18 Mixtures	0.93	0.92	0.91	0.90	0.89
Sigma49	0.89	0.90	0.88	0.86	0.87
UPS2	0.86	0.87	0.85	0.83	0.84
Yeast	0.80	0.81	0.79	0.77	0.78
DME	0.68	0.70	0.67	0.65	0.66
HumanMD	0.77	0.78	0.75	0.73	0.74
HumanEKC	0.85	0.83	0.82	0.81	0.82
Average	0.83	0.83	0.81	0.79	0.80

Note: The performance values in the tables are based on the data presented in the original DeepPep publication and its supplementary materials.

Signaling Pathway Visualization

Proteomics is a powerful tool for elucidating the components and dynamics of cellular signaling pathways. The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target of proteomics studies.



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